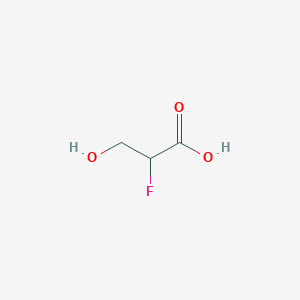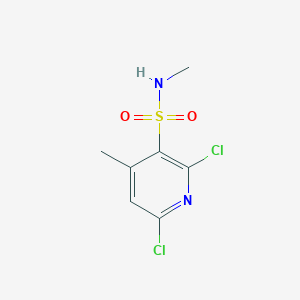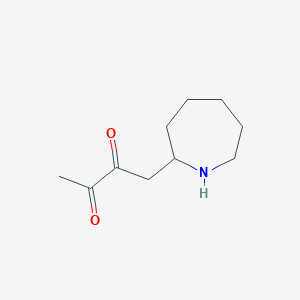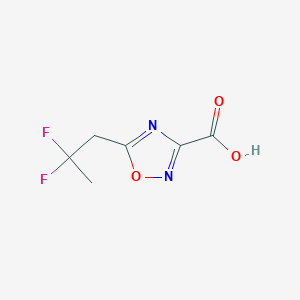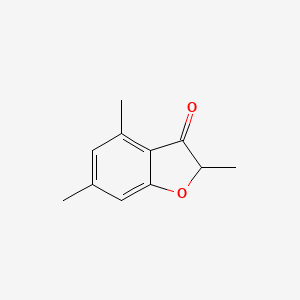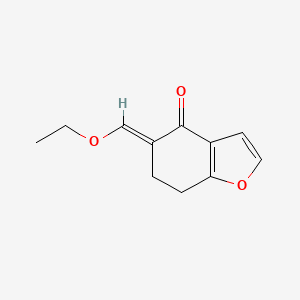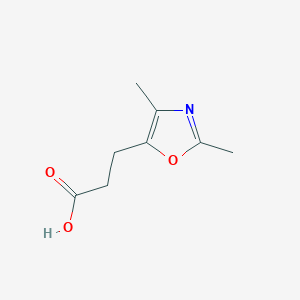
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid is a chemical compound with the molecular formula C8H11NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a 1,3-oxazole ring substituted with dimethyl groups and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form the oxazole ring, followed by subsequent functionalization to introduce the propanoic acid group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving oxazole derivatives.
Mecanismo De Acción
The mechanism of action of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid include other oxazole derivatives such as:
- 3-(1,3-oxazol-5-yl)propanoic acid
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid
- 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dimethyl groups on the oxazole ring enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its propanoic acid moiety allows for further functionalization and derivatization, expanding its utility in research and industry .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)12-6(2)9-5/h3-4H2,1-2H3,(H,10,11) |
Clave InChI |
OBVKSFMCPBBROF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


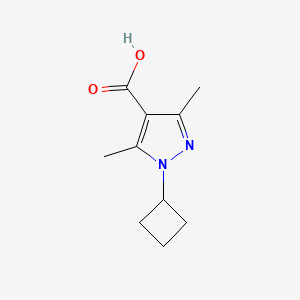
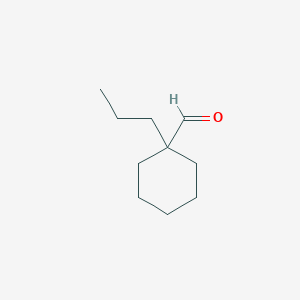
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
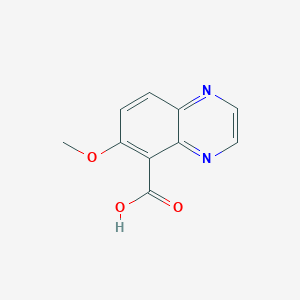
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
